Increased Lipophilicity (LogP) Compared to Isomeric 4-Chloro-3-methylphenol
2-Chloro-3-methylphenol exhibits a calculated octanol-water partition coefficient (LogP) of 2.654, which is higher than the typical LogP range for isomeric chlorocresols [1]. While a direct experimentally measured value for the para-isomer is not available for a precise head-to-head comparison, this higher lipophilicity is a class-level inference derived from the ortho-chloro substitution, which reduces intermolecular hydrogen bonding and increases compound's affinity for lipid environments relative to its para-substituted analogs [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.654 |
| Comparator Or Baseline | Isomeric chlorocresols (e.g., 4-chloro-3-methylphenol) |
| Quantified Difference | Higher LogP for ortho-isomer (qualitative trend) |
| Conditions | In silico calculation / derived from structure |
Why This Matters
Higher lipophilicity suggests a potentially different pharmacokinetic or formulation profile, making it unsuitable for substitution in applications requiring specific LogP ranges without additional testing.
- [1] ChemBase. 2-chloro-3-methylphenol. Product Information. View Source
- [2] Golovanov, I. B.; Zhenodarova, S. M. Structure-Property Correlations: XV. Properties of Phenol Derivatives. Russian Journal of General Chemistry, 2003. View Source
